molecular formula C14H28N2O2 B2644555 tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate CAS No. 2095411-22-4

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate

Cat. No.: B2644555
CAS No.: 2095411-22-4
M. Wt: 256.39
InChI Key: MKACRTRETQBGMX-UHFFFAOYSA-N
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Description

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate is a carbamate-protected piperidine derivative with a branched alkyl chain. Its structure features a tert-butyl carbamate group attached to a propyl chain bearing a methyl group and a piperidin-4-yl moiety. This compound is categorized as an amino acid derivative, commonly used as an intermediate in organic synthesis and medicinal chemistry, particularly in peptide modifications or as a precursor for bioactive molecules .

Properties

IUPAC Name

tert-butyl N-(2-methyl-2-piperidin-4-ylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-14(4,5)11-6-8-15-9-7-11/h11,15H,6-10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKACRTRETQBGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate and 2-methyl-2-(piperidin-4-yl)propan-1-ol as starting materials. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce new functional groups into the piperidine ring .

Scientific Research Applications

Antibacterial Activity

One of the prominent applications of tert-butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate is its antibacterial properties . Research indicates that this compound exhibits strong bactericidal effects against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm). The observed Minimum Inhibitory Concentration (MIC) ranges from 0.78 to 3.125 μg/mL, comparable to last-resort antibiotics like vancomycin and linezolid .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMIC (μg/mL)Resistance Type
Staphylococcus aureus0.78 - 3.125MRSA
Enterococcus faecium0.78 - 3.125VREfm
Staphylococcus epidermidisNot specifiedLinezolid-resistant

Neuroprotective Effects

In addition to its antibacterial properties, this compound has demonstrated neuroprotective effects . A study reported that a derivative of this compound exhibited a moderate protective effect against amyloid beta-induced toxicity in astrocytes, which is relevant for Alzheimer's disease research. The compound reduced levels of TNF-α and free radicals, suggesting a potential role in neuroprotection .

Table 2: Neuroprotective Activity of Related Compounds

Compound NameMechanism of ActionEffectiveness
M4 (a derivative of tert-butyl ...)β-secretase and acetylcholinesterase inhibitorModerate protection
GalantamineAcetylcholinesterase inhibitorHigh protection

Synthesis and Mechanochemical Reactions

The synthesis of this compound has been explored through mechanochemical reactions , which are environmentally friendly and efficient. This method allows for the creation of biologically active compounds with minimal solvent use, highlighting an important trend in sustainable chemistry practices .

Potential in Drug Development

Given its diverse biological activities, this compound is a candidate for further exploration in drug development . Its ability to interact with various biological targets suggests potential applications in treating infections caused by resistant bacteria and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Key Substituents CAS Number Molecular Formula Molecular Weight (g/mol)
tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate Piperidin-4-yl, methyl branch, tert-butyl carbamate - C14H28N2O2 256.39
tert-Butyl ((1-(3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl)carbamate Biphenyloxy, hydroxyl, piperidin-4-yl, tert-butyl carbamate 2095849-45-7 C26H34N2O4 438.56
tert-Butyl 2-oxo-3-(phenylsulfonyl)propyl)carbamate Phenylsulfonyl, ketone, tert-butyl carbamate - C14H19NO5S 313.37
tert-Butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate Phenyl, piperidin-4-yl, tert-butyl carbamate - C19H30N2O2 318.45

Key Observations :

  • The target compound lacks aromatic or polar functional groups (e.g., hydroxyl, sulfonyl), resulting in moderate hydrophobicity (predicted logP ~2–3).
  • The sulfone derivative () includes an electron-withdrawing sulfonyl group, increasing electrophilicity and oxidative stability.

Key Observations :

  • The biphenyloxy derivative () achieves a high yield (90%) via solvent-assisted mechanochemical synthesis, highlighting efficiency for scalable production.
  • The sulfone derivative () requires PCC-mediated oxidation, which may limit yield due to side reactions.

Table 3: Experimental Data for Select Compounds

Compound Name Melting Point (°C) logP Safety Profile
This compound - ~2.5 Not explicitly reported
tert-Butyl ((1-(3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl)carbamate - ~4.1 No acute hazards reported
tert-Butyl 2-oxo-3-(phenylsulfonyl)propyl)carbamate 156–157 ~1.8 Oxidizing agent (PCC) requires caution
tert-Butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate - 3.656 High hydrophobicity

Key Observations :

  • The phenyl-substituted analog () exhibits higher hydrophobicity (logP = 3.656), suggesting reduced aqueous solubility compared to the target compound.

Research and Application Insights

  • Medicinal Chemistry : The biphenyloxy derivative () is a selective 5-HT7 receptor antagonist, demonstrating the role of aromatic groups in receptor targeting .
  • Catalysis : The sulfone derivative () serves as a directing group in asymmetric catalysis, leveraging its electron-deficient nature for regioselective reactions .

Biological Activity

tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate is a carbamate derivative with significant potential in pharmacological applications. Its structure includes a tert-butyl group, a piperidine ring, and a carbamate moiety, making it a candidate for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H28N2O2. The compound's unique structure allows for interactions with biological targets, influencing various biochemical pathways.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction modulates several biochemical pathways, which may lead to therapeutic effects.

Pharmacological Potential

Research indicates that this compound may exhibit pharmacological properties relevant to treating various diseases. Its interaction with biological targets suggests potential applications in drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymatic activities. For instance, it has been shown to interact with methionyl-tRNA synthetase in Trypanosoma brucei, providing insights into its potential as an anti-parasitic agent .

Case Studies

  • Trypanosoma brucei Inhibition : A study optimized a series of compounds targeting methionyl-tRNA synthetase in T. brucei, with some derivatives showing low toxicity to mammalian cells while effectively inhibiting parasite growth .
  • NLRP3 Inflammasome Modulation : Research explored compounds that modulate the NLRP3 inflammasome, which plays a role in inflammatory responses. While this compound was not the primary focus, similar compounds showed promise in attenuating pyroptotic cell death in macrophages .

Comparative Analysis

Compound NameBiological ActivityMechanism of ActionReference
This compoundPotential anti-parasiticInhibition of methionyl-tRNA synthetase
M4 CompoundNeuroprotective effectsβ-secretase and acetylcholinesterase inhibition
Similar CarbamatesVarious pharmacological effectsDiverse mechanisms depending on structure

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthetic routes for tert-Butyl (2-methyl-2-(piperidin-4-yl)propyl)carbamate, and what reaction conditions yield the highest purity?

  • Methodological Answer : A five-step synthesis is commonly employed, starting with lithium diisopropylamide (LDA)-mediated deprotonation in THF/hexane at -78°C to -71°C, followed by acid-catalyzed cyclization (HCl/dioxane, 20–50°C). Subsequent steps involve palladium-catalyzed coupling (Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃ in tert-butanol under inert atmosphere) and final purification via column chromatography. Yields range from 60–85% depending on solvent polarity and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., tert-butyl group integration at δ ~1.4 ppm, piperidine protons at δ ~3.2–3.5 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 256.3) .
  • FT-IR : Carbamate C=O stretching at ~1680–1720 cm⁻¹ .

Q. How should researchers handle stability and storage challenges for this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent hydrolysis of the carbamate group. Stability tests show decomposition <5% over 6 months when protected from light and moisture. Avoid solvents prone to peroxidation (e.g., diethyl ether) .

Advanced Research Questions

Q. How can discrepancies in reported toxicity profiles of structurally similar tert-butyl carbamates be reconciled?

  • Methodological Answer : Variations in acute oral toxicity (e.g., LD₅₀ ranges from 300–2000 mg/kg) arise from differences in substituent electronegativity and metabolic pathways. Use in vitro cytochrome P450 inhibition assays and computational QSAR models to predict bioactivation risks. Cross-reference SDS data with in vivo rodent studies to validate findings .

Q. What strategies optimize regioselectivity in the alkylation of the piperidine ring during synthesis?

  • Methodological Answer : Steric hindrance from the tert-butyl group directs alkylation to the less hindered piperidine nitrogen. Use bulky bases (e.g., LDA) at low temperatures (-78°C) to minimize side reactions. Solvent polarity adjustments (e.g., THF vs. DMF) further modulate selectivity .

Q. How do computational tools enhance reaction design for tert-butyl carbamate derivatives?

  • Methodological Answer : Molecular dynamics simulations (e.g., COMSOL Multiphysics) predict transition states for carbamate formation. Density Functional Theory (DFT) calculates activation energies for competing pathways, enabling solvent/catalyst selection. Machine learning models (e.g., Pistachio database) propose retrosynthetic routes with >90% accuracy .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

  • Methodological Answer : Key issues include:

  • Exotherm management : Use jacketed reactors for Pd-catalyzed steps to control temperature spikes.
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) for higher throughput.
  • Catalyst recovery : Immobilize Pd catalysts on silica supports to reduce costs .

Q. How can researchers validate the compound’s pharmacological potential without FDA-approved testing?

  • Methodological Answer : Employ:

  • In silico docking : Screen against protein targets (e.g., GPCRs) using AutoDock Vina.
  • In vitro assays : Measure IC₅₀ values for enzyme inhibition (e.g., acetylcholinesterase).
  • Metabolic stability : Use liver microsomes to assess half-life and metabolite formation .

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